2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-4-3-7-20-14(10)18-15(19-16(20)23)26-9-13(22)17-11-5-2-6-12(8-11)21(24)25/h2-8H,9H2,1H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKXJUEXFGLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound features a pyrido[1,2-a]triazin-4-one core substituted with a methyl group at position 9, a sulfanylacetamide side chain at position 2, and a 3-nitroaniline moiety. Retrosynthetically, the molecule can be dissected into three fragments:
- Pyrido[1,2-a]triazin-4-one core (9-methyl-4-oxo-4H-pyrido[1,2-a]triazine-2-thiol).
- Sulfanylacetamide linker (2-sulfanylacetic acid derivative).
- 3-Nitroaniline (N-(3-nitrophenyl)acetamide).
The convergent synthesis strategy typically involves:
- Construction of the pyridotriazine core.
- Thiolation at position 2.
- Amide coupling with 3-nitroaniline.
Synthesis of the Pyrido[1,2-a]triazin-4-one Core
The pyridotriazine core is synthesized via cyclocondensation of 2-aminopyridine derivatives with carbonyl-containing reagents. A representative protocol involves:
Step 1: Formation of 9-Methyl-4-oxo-4H-pyrido[1,2-a]triazine
2-Amino-4-methylpyridine reacts with triphosgene in dichloromethane under reflux to form the intermediate 2-isocyanato-4-methylpyridine. Subsequent cyclization with ammonium acetate in acetic acid yields the triazinone core.
Key Conditions :
- Solvent : Acetic acid.
- Temperature : 110°C, 6 hours.
- Yield : ~65–70%.
Introduction of the sulfanyl group at position 2 is achieved via nucleophilic substitution or metal-catalyzed coupling.
Method A: Nucleophilic Displacement
The 2-chloro derivative of the pyridotriazinone core reacts with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the 2-thiol intermediate.
Reaction Equation :
$$
\text{2-Chloro-9-methylpyridotriazinone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Thiol Intermediate} + \text{HCl}
$$
Conditions :
- Solvent : Ethanol.
- Time : 4 hours.
- Yield : 75–80%.
Method B: Palladium-Catalyzed Coupling
Alternative routes employ Suzuki-Miyaura coupling using boronic acid derivatives. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate reacts with 2-chloropyridotriazinone in the presence of Pd(dppf)Cl₂, yielding the coupled product.
Conditions :
- Catalyst : Pd(dppf)Cl₂ (0.05–0.1 equiv).
- Base : K₃PO₄ or Na₂CO₃.
- Solvent : Dioxane/water (2:1).
- Temperature : 80–90°C (microwave-assisted).
- Yield : 79–100%.
Acetamide Linker Installation
The sulfanylacetic acid moiety is introduced via a two-step process:
Step 1: Synthesis of 2-Sulfanylacetic Acid
Thioglycolic acid is reacted with benzyl chloride to protect the thiol group, followed by deprotection post-coupling.
Step 2: Amide Coupling with 3-Nitroaniline
The 2-sulfanylacetic acid is activated using EDCl/HOBt and coupled with 3-nitroaniline in DMF.
Reaction Equation :
$$
\text{2-Sulfanylacetic Acid} + \text{3-Nitroaniline} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{N-(3-Nitrophenyl)acetamide}
$$
Conditions :
- Coupling Agent : EDCl (1.2 equiv), HOBt (1.1 equiv).
- Solvent : DMF, room temperature.
- Yield : 85–90%.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Microwave irradiation significantly improves reaction kinetics, achieving 100% yield in 30 minutes.
Analytical Characterization
Post-synthesis characterization confirms structural integrity:
- NMR Spectroscopy :
- Mass Spectrometry :
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
- Thiol Oxidation :
- Solution : Conduct reactions under nitrogen atmosphere; use antioxidant agents like BHT.
- Low Coupling Efficiency :
- Purification Difficulties :
Industrial-Scale Considerations
Large-scale synthesis (kg quantities) requires:
- Continuous Flow Reactors : To manage exothermic reactions during cyclization.
- Cost-Effective Catalysts : Recycling Pd catalysts via filtration membranes.
- Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) for sustainability.
Chemical Reactions Analysis
Types of Reactions
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Physicochemical Properties
- Melting Points : While data for the target compound are unavailable, analogs like 8t (brown amorphous solid) and 8v (light-brown powder) exhibit amorphous solid states, suggesting similar solubility challenges due to aromaticity and nitro groups .
- Crystallography : Structural refinement tools like SHELXL (–2) are critical for analyzing such compounds’ conformations. For example, ’s compound showed intermolecular interactions (C–H⋯O) influencing packing .
Biological Activity
The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a member of the pyridotriazine family, characterized by its unique structural components that may confer significant biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.43 g/mol. The compound features a pyridotriazine ring, a sulfanyl group, and an acetamide moiety, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 354.43 g/mol |
| Purity | Typically 95% |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyridotriazine structure is believed to enhance the compound's reactivity and interactions with bacterial enzymes.
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites and altering enzyme activity. For example, studies have shown that similar compounds can inhibit DNA gyrase and topoisomerase IV . Such interactions could lead to therapeutic effects against bacterial infections.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound may bind to specific enzymes involved in cellular processes, inhibiting their activity.
- Signal Transduction Modulation : It may alter signaling pathways within cells, affecting gene expression and cellular responses .
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of various pyridotriazine derivatives. Compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains .
- In vitro Studies : In vitro assays demonstrated that the compound could inhibit bacterial growth effectively when tested against standard strains. The results suggested potential for development into a therapeutic agent targeting bacterial infections .
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?
Methodological Answer: The synthesis involves multi-step reactions starting with functionalized pyrido-triazine and nitrophenyl precursors. Key steps include:
- Thioether linkage formation: Reacting 9-methyl-4-oxo-pyridotriazine-2-thiol with α-chloroacetamide derivatives under basic conditions (e.g., NaOH/DMF) to form the sulfanyl bridge .
- Amide coupling: Introducing the 3-nitrophenyl group via nucleophilic acyl substitution. Reaction conditions (pH 7–9, 60–80°C) are critical to avoid nitro group reduction .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity. Monitoring via TLC and HPLC ensures intermediate quality .
Q. How do I characterize this compound’s structural integrity and purity?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy: H and C NMR confirm the sulfanyl bridge (δ 3.8–4.2 ppm for –S–CH–) and nitrophenyl group (δ 7.5–8.5 ppm aromatic signals) .
- Mass spectrometry: High-resolution ESI-MS identifies the molecular ion peak ([M+H] at m/z calculated for CHNOS: 438.08) .
- X-ray crystallography: Resolves stereochemistry and confirms π-π stacking between pyridotriazine and nitrophenyl moieties (if single crystals are obtainable) .
Q. What are the compound’s key physicochemical properties relevant to in vitro assays?
Methodological Answer:
| Property | Value | Method |
|---|---|---|
| Solubility | DMSO >50 mg/mL; HO <0.1 mg/mL | Shake-flask method |
| LogP (lipophilicity) | 2.8 ± 0.3 | HPLC retention time |
| Thermal stability | Decomposes at 220°C | TGA/DSC |
| These properties guide solvent selection for biological assays (e.g., DMSO stocks for cell-based studies) . |
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data across different cell lines?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Cellular context: Test in isogenic cell lines (e.g., wild-type vs. p53-null) to assess target specificity. For example, nitrophenyl derivatives show increased apoptosis in p53-mutant cancers .
- Redox interference: The nitro group may act as a prodrug under hypoxic conditions. Use hypoxia-mimetic agents (e.g., CoCl) to validate activation mechanisms .
- Data normalization: Employ dual-luciferase reporters to control for cytotoxicity .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Docking studies: Model interactions with putative targets (e.g., kinase domains) using AutoDock Vina. The pyridotriazine core shows high affinity for ATP-binding pockets .
- QSAR modeling: Use MolDescriptors (RDKit) to correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with IC values .
- MD simulations: Assess binding stability (>50 ns trajectories) for sulfanyl bridge flexibility .
Q. How do I design stability studies under physiological conditions?
Methodological Answer:
- pH-dependent degradation: Incubate in buffers (pH 1.2–7.4) and analyze via LC-MS. The sulfanyl bond is stable at pH 5–7 but cleaves in acidic conditions .
- Light/oxidation sensitivity: Store samples in amber vials under N atmosphere. Add antioxidants (e.g., BHT) to prevent nitro group reduction .
- Plasma stability: Use rat plasma (37°C, 24 hr) to measure half-life. Metabolites are identified using UPLC-QTOF .
Q. What experimental controls are critical for validating target engagement in cellular models?
Methodological Answer:
- Negative controls: Use a structural analog lacking the sulfanyl group to confirm the bridge’s role in activity .
- Competitive inhibition: Co-treat with a known inhibitor (e.g., staurosporine for kinases) to assess specificity .
- CRISPR knockouts: Validate target dependency by testing in CRISPR-edited cell lines (e.g., PARP1-KO for DNA repair studies) .
Data Contradiction Analysis
Q. Why does this compound exhibit opposing effects in enzyme inhibition vs. cell viability assays?
Methodological Answer:
- Off-target effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .
- Metabolic activation: Liver microsome assays reveal nitro-reductase-mediated activation, which may not occur in certain cell lines .
- Assay sensitivity: Compare IC values from biochemical (purified enzyme) vs. cellular (lysis-based) assays. Adjust ATP concentrations (1 mM vs. physiological 10 mM) to reconcile discrepancies .
Tables for Key Findings
Q. Table 1: Comparative Bioactivity in Cancer Cell Lines
| Cell Line | IC (μM) | Mechanism (e.g., Apoptosis, Cell Cycle Arrest) | Reference |
|---|---|---|---|
| MCF-7 (breast) | 1.2 ± 0.3 | G2/M arrest, PARP cleavage | |
| A549 (lung) | 8.5 ± 1.1 | Necroptosis (RIP1-dependent) | |
| HT-29 (colon) | 0.7 ± 0.2 | ROS-mediated DNA damage |
Q. Table 2: Stability Profile Under Stress Conditions
| Condition | Half-Life (hr) | Major Degradation Products |
|---|---|---|
| pH 7.4, 37°C | 48.2 | None detected |
| pH 1.2, 37°C | 2.1 | 3-nitroaniline, pyridotriazine-SH |
| UV light (254 nm) | 6.5 | Nitroso derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
